molecular formula C9H6F3NO2 B14314702 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- CAS No. 112107-45-6

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)-

Cat. No.: B14314702
CAS No.: 112107-45-6
M. Wt: 217.14 g/mol
InChI Key: KUAIFAGXNPQWQQ-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzoxazinone ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method. This involves the use of cyanuric chloride and dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, which simplifies the process and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- enhances its chemical stability and biological activity compared to other benzoxazinone derivatives. This makes it a more potent inhibitor of enzymes and a valuable compound in medicinal chemistry .

Properties

CAS No.

112107-45-6

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-13-7(14)5-3-1-2-4-6(5)15-8/h1-4,8H,(H,13,14)

InChI Key

KUAIFAGXNPQWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C(F)(F)F

Origin of Product

United States

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